molecular formula C13H18N2O5S B14580176 N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide CAS No. 61096-04-6

N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide

Cat. No.: B14580176
CAS No.: 61096-04-6
M. Wt: 314.36 g/mol
InChI Key: TWQNLWWDPSDJSS-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both methanesulfonyl and nitrophenyl groups in the molecule suggests potential reactivity and biological activity.

Properties

CAS No.

61096-04-6

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)hexanamide

InChI

InChI=1S/C13H18N2O5S/c1-3-4-5-6-13(16)14(21(2,19)20)11-7-9-12(10-8-11)15(17)18/h7-10H,3-6H2,1-2H3

InChI Key

TWQNLWWDPSDJSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide typically involves the reaction of hexanamide with methanesulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)hexanamide

    Substitution: Various substituted sulfonamides depending on the reagents used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Potential use as a drug candidate for treating bacterial infections.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide is likely related to its ability to interfere with bacterial cell wall synthesis or protein function. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide

Uniqueness

N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide is unique due to its specific chain length and the presence of both methanesulfonyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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